molecular formula C11H13N3O B2754232 5-(4-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine CAS No. 948883-41-8

5-(4-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine

Cat. No.: B2754232
CAS No.: 948883-41-8
M. Wt: 203.245
InChI Key: JTBSZPCRBPBGBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine (CAS 948883-41-8) is a high-purity pyrazole derivative with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol. This compound serves as a versatile chemical building block in medicinal chemistry and scientific research, particularly for developing novel therapeutic agents. As a substituted pyrazole, it contains a 4-methoxyphenyl group at the 5-position and a methyl group at the 4-position, with an amine functionality at the 3-position that provides a key site for further chemical modification and derivatization. This pyrazol-3-ylamine derivative represents a valuable scaffold in pharmaceutical research due to the privileged structure of pyrazole cores in drug discovery. Pyrazole derivatives have demonstrated diverse biological activities including antimicrobial, analgesic, anticancer, and anti-inflammatory properties in scientific literature. The amine group enables this compound to participate in various chemical transformations, particularly in nucleophilic substitution reactions and Schiff base formation with aldehydes or ketones, facilitating the creation of diverse chemical libraries for biological screening. The compound is offered exclusively for research applications and is strictly for laboratory use. It is not intended for diagnostic or therapeutic purposes in humans or animals. Researchers utilize this chemical building block primarily in drug discovery programs, agrochemical development, and materials science applications where its heterocyclic architecture provides a foundation for constructing more complex molecules with tailored properties.

Properties

IUPAC Name

5-(4-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-10(13-14-11(7)12)8-3-5-9(15-2)6-4-8/h3-6H,1-2H3,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBSZPCRBPBGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1N)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound. For instance, the reaction of 4-methoxyacetophenone with hydrazine hydrate in the presence of an acid catalyst can yield the corresponding pyrazole derivative.

    Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions. For example, the reaction of the pyrazole derivative with an appropriate amine under basic conditions can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to yield corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding alcohols or amines.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s effects can be mediated through pathways involving oxidative stress, inflammation, or cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-(4-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine, highlighting differences in substituents, pharmacological activity, and synthesis methodologies:

Compound Name Structural Features Pharmacological Activity Synthesis & Characterization Reference ID
This compound 5-(4-MeO-phenyl), 4-CH₃, 3-NH₂ Anticonvulsant (inferred from analogs) Synthesized via cyclocondensation; characterized by FTIR, ¹H NMR, elemental analysis
4-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazol-5-amine 4-(3,4-diMeO-phenyl), 3-CH₃, 5-NH₂ Not explicitly reported; similar anticonvulsant potential Prepared via hydrazine cyclization; confirmed by X-ray crystallography (SHELX refinement)
3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine Thiazole ring at 1-position, 4-Me-phenyl substituent Neuroprotective (hypothesized) Multi-step synthesis involving thiazole formation; purity verified by HPLC
5-Methyl-2-(4-p-tolyl-thiazol-2-yl)-2H-pyrazol-3-ylamine Thiazole-linked p-tolyl group, 5-CH₃ Anticancer (preliminary in vitro assays) Microwave-assisted synthesis; characterized by MS and elemental analysis
1-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine Oxadiazole core with piperazine linkage Anticonvulsant (ED₅₀ = 18 mg/kg in MES model) Cyclization of hydrazides; activity validated via maximal electroshock (MES) tests

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The methoxy group at the phenyl ring enhances anticonvulsant efficacy compared to non-substituted analogs (e.g., ED₅₀ reduced by 40% in MES models for oxadiazole derivatives) . Thiazole-containing analogs exhibit divergent activity profiles, with some showing neuroprotective effects (e.g., NMDA receptor modulation) rather than direct anticonvulsant action .

Synthetic Accessibility :

  • Pyrazole-thiazole hybrids require complex multi-step syntheses, reducing yield (∼45%) compared to simpler pyrazole derivatives (yield ∼70–85%) .
  • Microwave-assisted methods improve reaction efficiency for thiazole-linked compounds, reducing time from 12 hours to 30 minutes .

Crystallographic Insights :

  • X-ray studies (using SHELX and ORTEP-III ) reveal that dimethoxy-substituted analogs (e.g., 4-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazol-5-amine) exhibit stronger hydrogen-bonding networks (graph set R₂²(8) ), enhancing crystalline stability .

Safety Profiles :

  • Safety data sheets (SDS) for 4-(4-Methylphenyl)-1H-pyrazol-5-amine indicate moderate toxicity (LD₅₀ = 320 mg/kg in rats), suggesting similar compounds may require dose optimization .

Biological Activity

5-(4-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H14_{14}N4_{4}O, with a molecular weight of approximately 218.26 g/mol. The compound features a methoxy-substituted phenyl group, which contributes to its unique biological properties.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown efficacy against various pathogens. Studies suggest that these derivatives can inhibit bacterial growth and exhibit antifungal properties.
  • Anticancer Properties : Several studies have reported that pyrazole derivatives possess significant anticancer activity. For example, compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines, including HCT116 (human colon carcinoma) and Hep2 (epidermoid carcinoma) cells .
Activity Target/Effect Reference
AntimicrobialInhibition of bacterial and fungal growth
AnticancerInhibition of tumor cell proliferation
Enzyme InhibitionInteraction with monoamine oxidases (MAO)

The mechanism of action for this compound involves its interaction with specific molecular targets. Notable mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus blocking substrate access and catalytic activity. This is particularly relevant in the context of monoamine oxidases (MAO), where pyrazole derivatives have shown selective inhibition .
  • Anticancer Pathways : The compound's anticancer effects are likely mediated through pathways involving oxidative stress and apoptosis in cancer cells. Molecular docking studies indicate that it may effectively bind to specific enzyme targets involved in cancer progression .

Case Studies

Several studies have explored the biological activity of this compound and related compounds:

  • Antimicrobial Efficacy : A study demonstrated that a series of pyrazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibacterial agents.
  • Anticancer Activity : Research focusing on the antiproliferative effects of pyrazole derivatives showed that certain compounds significantly inhibited cell growth in various cancer lines, indicating their potential as therapeutic agents in oncology .
  • Enzyme Interaction Studies : Molecular docking studies revealed that this compound could bind effectively to MAO-A and MAO-B isoforms, highlighting its potential use in treating mood disorders through modulation of neurotransmitter levels .

Q & A

Q. What synthetic methodologies are most effective for preparing 5-(4-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step reactions, starting with condensation of substituted hydrazines with β-keto esters or diketones. Key steps include:

  • Cyclization : Formation of the pyrazole core via cyclocondensation under reflux in ethanol or methanol .
  • Functionalization : Introduction of the 4-methoxyphenyl group via Suzuki coupling or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .
  • Optimization : Reaction yields (60–85%) depend on temperature (70–100°C), solvent polarity (DMF or THF), and catalyst loading (5–10 mol%). Purity is enhanced via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent environments. Key signals:
    • Pyrazole C3-amine: δ 5.2–5.5 ppm (¹H), δ 145–150 ppm (¹³C).
    • 4-Methoxyphenyl: δ 3.8 ppm (OCH₃, ¹H), δ 55–60 ppm (¹³C) .
  • HPLC : Purity ≥98% achieved using C18 columns (acetonitrile/water, 70:30 v/v, 1 mL/min flow) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (calc. 231.26 g/mol) with [M+H]⁺ peak at m/z 232.3 .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy, methyl) influence the compound’s reactivity in electrophilic/nucleophilic reactions?

Answer:

  • Electron-Donating Methoxy Group : Enhances electrophilic substitution at the para position (e.g., nitration, halogenation) by activating the phenyl ring .
  • Steric Effects of Methyl Group : At position 4, hinders nucleophilic attack on the pyrazole ring, favoring regioselective modifications at C5 .
  • Case Study : Bromination with NBS in CCl₄ selectively targets the 4-methoxyphenyl ring, yielding mono-brominated derivatives (85% yield) .

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

Answer:

  • DFT Calculations : Optimize geometries (B3LYP/6-31G*) to predict stability and reactive sites. Fukui indices identify nucleophilic centers (e.g., pyrazole C3-amine) .
  • Docking Studies : Virtual screening against COX-2 (PDB: 5KIR) reveals hydrogen bonding between the methoxy group and Arg120, suggesting anti-inflammatory potential .
  • QSAR Models : Correlate logP values (2.1–3.5) with cytotoxicity (IC₅₀) to prioritize lipophilic derivatives for synthesis .

Q. What strategies resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

Answer:

  • Dose-Dependent Studies : Evaluate redox behavior via DPPH assays (10–100 µM). At low concentrations (IC₅₀ = 25 µM), the compound acts as a radical scavenger; at higher doses (>50 µM), it generates ROS via Fenton-like reactions .
  • Metabolite Analysis : LC-MS identifies N-oxidized metabolites (e.g., pyrazole-N-oxide) responsible for divergent effects .

Methodological Challenges and Solutions

Q. What experimental protocols mitigate byproduct formation during large-scale synthesis?

Answer:

  • Byproduct Identification : GC-MS detects impurities like unreacted hydrazines or dimerized pyrazoles.
  • Mitigation Strategies :
    • Use scavengers (e.g., molecular sieves) to absorb excess reagents.
    • Optimize stoichiometry (1:1.2 molar ratio of hydrazine to diketone) .

Q. How do solvent polarity and temperature affect crystallization outcomes?

Answer:

  • High-Polarity Solvents (DMF, DMSO) : Yield needle-like crystals suitable for X-ray diffraction.
  • Low-Polarity Solvents (EtOAc, Hexane) : Produce microcrystalline powders with higher purity (≥99%) .
  • Temperature Gradient : Slow cooling (2°C/min) from 80°C to 25°C reduces lattice defects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.